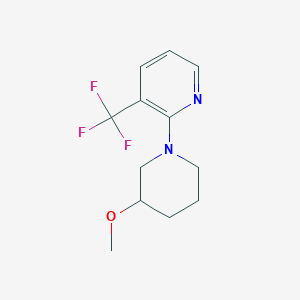

2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(3-methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c1-18-9-4-3-7-17(8-9)11-10(12(13,14)15)5-2-6-16-11/h2,5-6,9H,3-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMZAFCRUPVIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=C(C=CC=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with 3-methoxypiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Conversion to a piperidine derivative.

Substitution: Introduction of various nucleophiles at the trifluoromethyl position.

Scientific Research Applications

2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxypiperidinyl group can improve its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridines with Trifluoromethyl Groups

3-Bromo-2-fluoro-6-[(3S)-3-methoxypiperidin-1-yl]pyridine

- Structure : Differs by bromo and fluoro substituents at positions 3 and 2, respectively.

- Application: Used in PET imaging ligands for non-Alzheimer’s tauopathies. The methoxypiperidine enhances blood-brain barrier penetration, while bromo/fluoro groups facilitate radiolabeling.

- Key Data : Synthesized via Suzuki coupling (96% yield) .

| Property | Target Compound | 3-Bromo-2-fluoro-6-[(3S)-3-methoxypiperidin-1-yl]pyridine |

|---|---|---|

| Substituents | 3-CF₃, 2-(3-MeO-piperidine) | 3-Br, 2-F, 6-(3-MeO-piperidine) |

| Yield | N/A | 96% (synthesis) |

| Application | Potential neurological agent | PET imaging ligand |

N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)

- Structure : Contains a piperidine ring and trifluoromethyl groups but lacks the methoxy group.

- Application: Inhibits CYP51 in Trypanosoma cruzi (Chagas disease). The trifluoromethyl group enhances enzyme binding and metabolic stability.

- Key Data : Comparable efficacy to posaconazole .

| Property | Target Compound | UDD |

|---|---|---|

| Substituents | 3-CF₃, 2-(3-MeO-piperidine) | 5-CF₃ pyridine, 4-piperidyl |

| Bioactivity | N/A | CYP51 inhibition (anti-parasitic) |

| Metabolic Stability | Likely high (CF₃ group) | High (CF₃ and piperidine) |

Piperidine-Modified Pyridines

2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine

- Structure : Shares a piperidine-linked trifluoromethylpyridine core but incorporates a thiazole group.

- Application : Likely targets parasitic or microbial enzymes (structure suggests kinase or protease inhibition).

| Property | Target Compound | Thiazole Derivative |

|---|---|---|

| Substituent | 3-MeO-piperidine | Thiazole-methyl-piperidine |

| Lipophilicity | Moderate (MeO group) | High (thiazole) |

| Target Specificity | Neurological | Antimicrobial/kinase inhibition |

Halogenated Trifluoromethylpyridines

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine

- Structure : Halogenated at positions 2 and 3 with CF₃ at position 3.

- Application : Intermediate in agrochemicals and pharmaceuticals. Bromo/fluoro groups enable cross-coupling reactions.

- Key Data : Boiling point 216.6°C; density 1.79 g/cm³ .

| Property | Target Compound | 3-Bromo-2-fluoro-5-CF₃-pyridine |

|---|---|---|

| Reactivity | Lower (non-halogenated) | High (Br/F for synthesis) |

| Physical State | Likely liquid or low-mp solid | Liquid (216.6°C boiling point) |

Amino-Substituted Trifluoromethylpyridines

2-Amino-3-(trifluoromethyl)pyridine

- Structure: Amino group at position 2 and CF₃ at position 3.

- Application: Building block for antimalarial and antiviral agents. The amino group enables hydrogen bonding with biological targets.

- Key Data : Melting point and solubility data unavailable; used in fluorinated drug synthesis .

| Property | Target Compound | 2-Amino-3-CF₃-pyridine |

|---|---|---|

| Hydrogen Bonding | Acceptor (MeO-piperidine) | Donor (NH₂) |

| Synthetic Utility | Intermediate for complex ligands | Core for antimalarials |

Biological Activity

2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine, identified by its CAS number 2320849-82-7, is a heterocyclic compound characterized by a pyridine ring with a trifluoromethyl group and a methoxypiperidinyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in receptor binding studies and its applications in drug development for neurological disorders.

- Molecular Formula : C12H15F3N2O

- Molecular Weight : 260.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxypiperidinyl group improves binding affinity and selectivity towards specific targets.

Biological Activity Overview

Research indicates that this compound may exhibit various pharmacological effects, which are summarized below:

| Biological Activity | Description |

|---|---|

| Receptor Binding | Investigated as a ligand for various receptors, potentially influencing neurotransmitter systems. |

| Analgesic Properties | Preliminary studies suggest efficacy in models of neuropathic pain, indicating potential as an analgesic agent. |

| Antagonistic Effects | Shown to antagonize TRPV1 receptors, which are involved in pain perception and inflammatory responses. |

Case Studies and Research Findings

- TRPV1 Antagonism : In studies examining structure-activity relationships (SAR) of related compounds, those with similar piperidinyl and trifluoromethyl groups demonstrated significant antagonistic activity against TRPV1 receptors. For example, modifications to the piperidinyl moiety enhanced binding potency significantly compared to parent compounds .

- Neuropathic Pain Models : In preclinical trials involving rat models of neuropathic pain, compounds structurally related to this compound exhibited strong analgesic effects with minimal side effects, suggesting a favorable therapeutic profile for pain management .

- Pharmacokinetics : The compound's lipophilicity due to the trifluoromethyl group suggests improved bioavailability and distribution within biological systems, which is critical for its effectiveness as a therapeutic agent.

Comparative Analysis of Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique characteristics that may influence their biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(3-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyridine | Different substitution pattern on the pyridine ring | Varies; potential antagonist but less studied |

| 2-(3-Methoxypiperidin-1-yl)-3-(difluoromethyl)pyridine | Contains difluoromethyl instead of trifluoromethyl | Potentially lower potency due to reduced lipophilicity |

| 2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)quinoline | Quinoline base structure | Broader spectrum of activity; potential anti-cancer properties |

Q & A

Q. What are the recommended synthetic routes for 2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine, and what are the critical reaction parameters to control?

Methodological Answer:

- Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling to introduce the 3-methoxypiperidine moiety to the pyridine core. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃) are effective for this step .

- Substitution Reactions : The trifluoromethyl group at the 3-position of pyridine can be introduced via nucleophilic substitution using CF₃Cu or CF₃SiMe₃ under anhydrous conditions .

- Critical Parameters :

Q. How can NMR and mass spectrometry be optimized for structural elucidation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Focus on resolving peaks from the methoxypiperidine group (δ 3.2–3.5 ppm for methoxy protons; δ 50–60 ppm for piperidine carbons). Use deuterated DMSO-d₆ to enhance solubility and reduce signal broadening .

- 19F NMR : Confirm the presence and position of the trifluoromethyl group (δ -60 to -65 ppm as a singlet) .

- High-Resolution Mass Spectrometry (HRMS) : Employ electrospray ionization (ESI+) with a resolving power >30,000 to distinguish isotopic patterns of the trifluoromethyl group (e.g., [M+H]⁺ at m/z 305.1221) .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during the introduction of the 3-methoxypiperidine moiety?

Methodological Answer:

- Pre-Functionalization : Attach the methoxypiperidine group to a boronic ester prior to coupling, reducing steric clashes during the Suzuki reaction .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to improve reagent solubility and stabilize transition states .

- Microwave-Assisted Synthesis : Shorten reaction times (10–20 min at 100°C) to minimize side reactions caused by prolonged heating .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : The -CF₃ group increases the pyridine ring’s electrophilicity, facilitating nucleophilic attacks at the 2- and 4-positions. Computational studies (DFT) show a LUMO reduction of ~1.2 eV compared to non-fluorinated analogs .

- Metabolic Stability : In medicinal chemistry contexts, the -CF₃ group enhances resistance to oxidative degradation by cytochrome P450 enzymes, as observed in related pyridine derivatives .

- Material Science Applications : The electron-deficient pyridine core improves charge transport in organic semiconductors, with HOMO-LUMO gaps tunable via substituent positioning (e.g., 3.1–3.5 eV) .

Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with a water/acetonitrile gradient (0.1% formic acid) to separate unreacted precursors (retention time: 8–12 min) and byproducts. Monitor m/z 305.1221 for the target compound .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., piperidine orientation) by growing single crystals in a hexane/EtOAc mixture .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the reactivity of trifluoromethylpyridines in cross-coupling reactions?

Methodological Answer:

- Contextualize Reaction Conditions : Discrepancies in coupling yields (e.g., 40–85%) may arise from variations in catalyst loading (1–5 mol% Pd), ligand choice (e.g., SPhos vs. XPhos), or solvent purity .

- Control Experiments : Replicate reported protocols with strict anhydrous conditions to isolate variables (e.g., oxygen/moisture sensitivity).

- Computational Modeling : Use Gaussian or ORCA to simulate transition states and identify steric/electronic barriers specific to the methoxypiperidine substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.